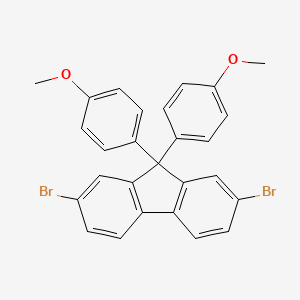
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is a fluorene derivative known for its unique structural and photophysical properties. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 4-methoxyphenyl groups at the 9 position of the fluorene core. These substitutions significantly influence its chemical reactivity and applications, particularly in the field of organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methoxyphenyl)-9H-fluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to comply with regulatory standards.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, biaryl compounds, and quinone derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Photonic Devices: The compound’s high luminescence quantum yield makes it suitable for use in photonic devices such as lasers and light-emitting transistors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as fluorescent probes.
作用機序
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The presence of bromine atoms and methoxy groups influences the compound’s electronic structure, facilitating its role in photophysical and photochemical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light, making it valuable in optoelectronic devices.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-ethylphenyl)-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and improve its photophysical properties compared to similar compounds. This makes it particularly suitable for applications in organic electronics and photonics where high solubility and luminescence are crucial .
特性
CAS番号 |
210347-59-4 |
|---|---|
分子式 |
C27H20Br2O2 |
分子量 |
536.3 g/mol |
IUPAC名 |
2,7-dibromo-9,9-bis(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C27H20Br2O2/c1-30-21-9-3-17(4-10-21)27(18-5-11-22(31-2)12-6-18)25-15-19(28)7-13-23(25)24-14-8-20(29)16-26(24)27/h3-16H,1-2H3 |
InChIキー |
BMPKWNVQJGHERG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


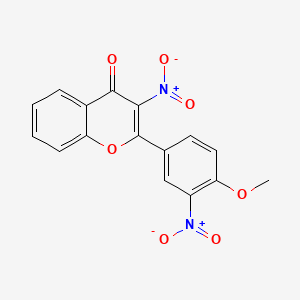

![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
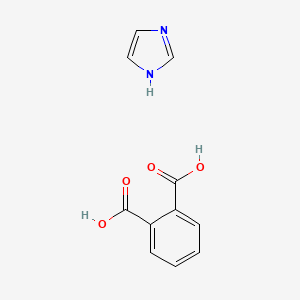
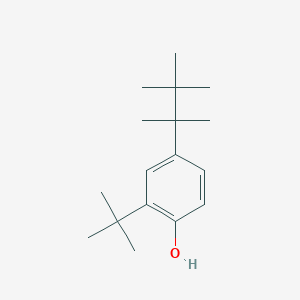
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)

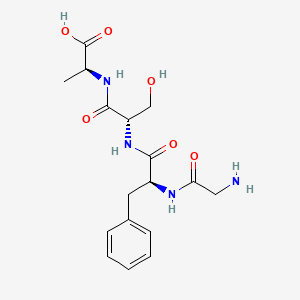
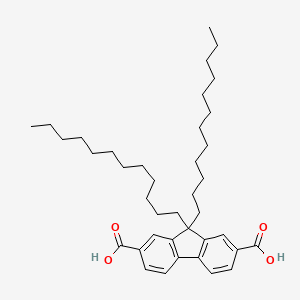

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
